molecular formula C7H5F3INO B1409613 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine CAS No. 1227577-15-2

4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1409613
CAS No.: 1227577-15-2
M. Wt: 303.02 g/mol
InChI Key: QYZFUTZSGSYXJI-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines It is characterized by the presence of an iodine atom at the fourth position, a methoxy group at the third position, and a trifluoromethyl group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol or a methoxide ion.

    Iodination: The iodine atom is introduced using iodine or an iodinating reagent such as N-iodosuccinimide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its bioactive properties.

    Material Science: It can be used in the synthesis of advanced materials with unique optical and electronic properties.

    Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-2-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy group.

    3-Methoxy-2-(trifluoromethyl)pyridine: Similar structure but lacks the iodine atom.

    4-Iodo-3-methoxy-2-methylpyridine: Similar structure but has a methyl group instead of a trifluoromethyl group.

Uniqueness

4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine is unique due to the combination of the iodine, methoxy, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential bioactivity, making it valuable for various applications.

Properties

IUPAC Name

4-iodo-3-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-5-4(11)2-3-12-6(5)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZFUTZSGSYXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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